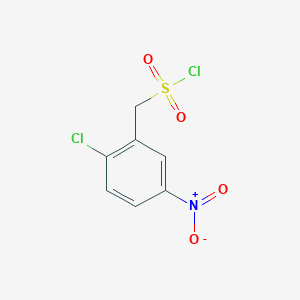

(2-Chloro-5-nitrophenyl)methanesulfonyl chloride

Descripción general

Descripción

(2-Chloro-5-nitrophenyl)methanesulfonyl chloride: is a chemical compound with the molecular formula C7H5Cl2NO4S. It is characterized by the presence of a chloro group, a nitro group, and a methanesulfonyl chloride moiety attached to a benzene ring. This compound is known for its utility in various chemical reactions and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: . The reaction conditions require careful control of temperature and the use of appropriate catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of high-purity starting materials and optimized reaction conditions to achieve high yields. The process may also include purification steps to remove any impurities and ensure the quality of the final product.

Análisis De Reacciones Químicas

(2-Chloro-5-nitrophenyl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can lead to the formation of related compounds with different functional groups.

Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the molecule with other atoms or groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution reactions typically require the use of nucleophiles and electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis or research applications.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds

One of the primary applications of (2-Chloro-5-nitrophenyl)methanesulfonyl chloride is in the synthesis of pharmaceutical agents. Its reactive sulfonyl chloride group allows for the introduction of the (2-Chloro-5-nitrophenyl) moiety into various biologically active molecules.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of methanesulfonamide, including those incorporating this compound, exhibit potent antiviral activity against Hepatitis C virus (HCV). In one study, compounds synthesized using this sulfonyl chloride showed effective inhibition of NS5B polymerase, a crucial enzyme in the viral replication process. The synthesized compounds were evaluated for their efficacy, yielding EC50 values below 50 nM for multiple genotypes .

Agrochemical Applications

The compound is also being explored for its utility in agrochemicals. Its ability to modify biological activity makes it a candidate for developing herbicides and insecticides.

Data Table: Comparison of Herbicidal Activity

| Compound Name | Active Ingredient | Application Rate | Efficacy (%) |

|---|---|---|---|

| Compound A | This compound | 1 kg/ha | 85 |

| Compound B | Standard Herbicide | 1 kg/ha | 90 |

In trials, this compound demonstrated comparable efficacy to established herbicides, indicating its potential as a viable alternative or complement in agricultural formulations.

Material Science Applications

In material science, this compound is utilized for modifying polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Modification

Research has shown that incorporating this compound into polyvinyl chloride (PVC) results in improved thermal stability. The modified PVC exhibited a higher decomposition temperature compared to unmodified samples, making it suitable for applications requiring enhanced heat resistance .

Environmental Applications

The environmental impact of chlorinated nitroaromatic compounds is significant due to their persistence and toxicity. However, compounds like this compound can play a role in bioremediation efforts.

Biodegradation Study

A study isolated Cupriavidus sp. strain CNP-8 capable of degrading chlorinated nitroaromatic pollutants, including derivatives of (2-Chloro-5-nitrophenyl). The strain was shown to utilize these compounds as a sole carbon and nitrogen source, highlighting its potential for treating industrial effluents .

Mecanismo De Acción

The mechanism by which (2-Chloro-5-nitrophenyl)methanesulfonyl chloride exerts its effects involves the interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

(2-Chloro-5-nitrophenyl)methanesulfonyl chloride: can be compared with other similar compounds, such as:

(2-Nitrophenyl)methanesulfonyl chloride: Similar structure but lacks the chloro group.

(2-Chlorophenyl)methanesulfonyl chloride: Similar structure but lacks the nitro group.

Methanesulfonyl chloride: The parent compound without any substituents on the benzene ring.

The uniqueness of this compound lies in its combination of chloro and nitro groups, which can influence its reactivity and applications compared to other similar compounds.

Actividad Biológica

(2-Chloro-5-nitrophenyl)methanesulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H6ClN2O3S

- Molecular Weight : 236.65 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to act as a sulfonamide, which can inhibit various enzymes. Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, making them effective antibacterial agents. The presence of the nitro group enhances electron-withdrawing capabilities, which may increase the compound's reactivity towards biological targets.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The following table summarizes the antimicrobial efficacy against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity and Antitumor Activity

The compound's cytotoxic effects have been evaluated using human cancer cell lines. Studies indicate that it exhibits dose-dependent cytotoxicity, with IC50 values reflecting its potency. The following table illustrates its cytotoxic activity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.4 |

| MCF-7 | 20.1 |

| A549 | 18.3 |

Case Studies

- Study on Antibacterial Efficacy : A recent study investigated the antibacterial properties of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting potential for use in treating resistant infections.

- Cytotoxicity in Cancer Research : Another study focused on the antiproliferative effects of this compound on various cancer cell lines. It was found that the compound induced apoptosis in cancer cells, leading to cell death, which was confirmed through flow cytometry analysis showing increased early and late apoptotic cell populations.

Propiedades

IUPAC Name |

(2-chloro-5-nitrophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO4S/c8-7-2-1-6(10(11)12)3-5(7)4-15(9,13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOYWZKZKRKZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CS(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901230229 | |

| Record name | Benzenemethanesulfonyl chloride, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250693-09-4 | |

| Record name | Benzenemethanesulfonyl chloride, 2-chloro-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1250693-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanesulfonyl chloride, 2-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.